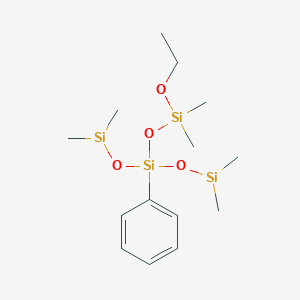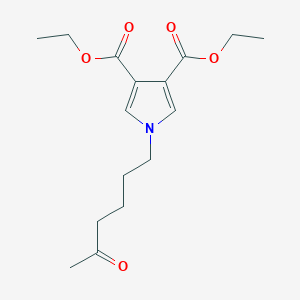
Tellurophene, 2-butyl-5-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tellurophene, 2-butyl-5-iodo- is a derivative of tellurophene, which is a heterocyclic compound containing tellurium Tellurophenes are the tellurium analogues of thiophenes and selenophenes, and they exhibit unique chemical properties due to the presence of tellurium
Preparation Methods
One common method for preparing tellurophenes involves the reaction of 1,4-dilithiotetraphenylbutadiene with tellurium tetrachloride . This method can be adapted to introduce various substituents by selecting appropriate precursors.
Chemical Reactions Analysis
Tellurophene, 2-butyl-5-iodo- undergoes various types of chemical reactions, including:
Substitution: The iodo substituent in Tellurophene, 2-butyl-5-iodo- can be replaced by other functional groups through nucleophilic substitution reactions.
Cyclization: Tellurophenes can undergo cyclization reactions to form larger ring systems or fused aromatic compounds.
Scientific Research Applications
Tellurophene, 2-butyl-5-iodo- has several scientific research applications:
Organic Electronics: Due to its unique electronic properties, Tellurophene, 2-butyl-5-iodo- is used in the development of organic semiconductors and conductive polymers.
Materials Science: The compound is studied for its potential use in the fabrication of advanced materials with specific optical and electronic properties.
Medicinal Chemistry: Tellurophene derivatives, including Tellurophene, 2-butyl-5-iodo-, are investigated for their potential biological activities and therapeutic applications.
Chemical Sensors: The compound’s ability to interact with various analytes makes it a candidate for use in chemical sensing and detection technologies.
Mechanism of Action
The mechanism of action of Tellurophene, 2-butyl-5-iodo- involves its interaction with molecular targets through its tellurium atom. The tellurium atom can participate in various types of bonding interactions, including coordination with metal ions and formation of chalcogen bonds . These interactions can influence the compound’s electronic properties and reactivity, making it useful in applications such as catalysis and molecular recognition .
Comparison with Similar Compounds
Tellurophene, 2-butyl-5-iodo- can be compared with other similar compounds, such as thiophenes and selenophenes:
Thiophenes: Thiophenes contain sulfur instead of tellurium and generally exhibit higher aromaticity and stability.
Selenophenes: Selenophenes contain selenium and have properties intermediate between thiophenes and tellurophenes.
Furans: Furans contain oxygen and are less aromatic and less stable compared to tellurophenes.
The uniqueness of Tellurophene, 2-butyl-5-iodo- lies in its tellurium atom, which imparts distinct electronic properties and reactivity compared to its sulfur, selenium, and oxygen analogues .
Properties
CAS No. |
851761-86-9 |
|---|---|
Molecular Formula |
C8H11ITe |
Molecular Weight |
361.7 g/mol |
IUPAC Name |
2-butyl-5-iodotellurophene |
InChI |
InChI=1S/C8H11ITe/c1-2-3-4-7-5-6-8(9)10-7/h5-6H,2-4H2,1H3 |
InChI Key |
YAIVHQXNCHXTPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C([Te]1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Isothiazolecarboxylic acid, 5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-, methyl ester](/img/structure/B14181851.png)
![4-Methyl-N-[(1S)-1-phenylhept-2-en-1-yl]benzene-1-sulfonamide](/img/structure/B14181852.png)
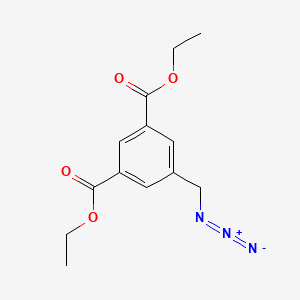
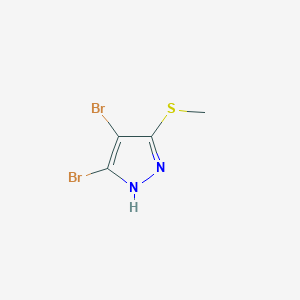
![Acetic acid;[2,3,5,6-tetrafluoro-4-(hydroxymethyl)phenyl]methanol](/img/structure/B14181857.png)
![3,6-Dicyclohexyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B14181858.png)
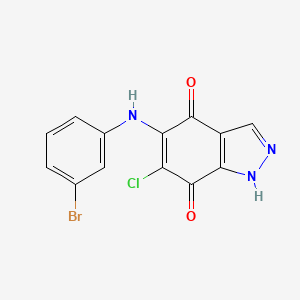

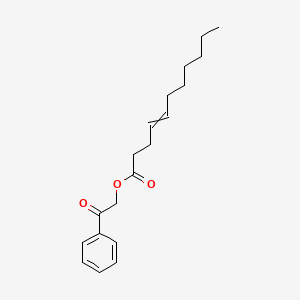
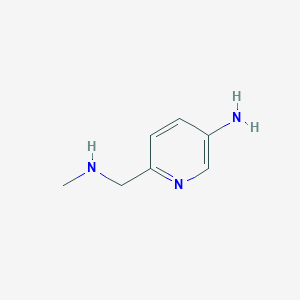
![(NE)-N-[2-(3-aminopropylimino)-4-methylpentan-3-ylidene]hydroxylamine](/img/structure/B14181907.png)
![[(1,1,2,3,3,4,4,5,5,6,6,6-Dodecafluorohexyl)oxy]acetic acid](/img/structure/B14181913.png)
